Imidazo[1,2-a]pyrazine-8-thiol
CAS No.: 95186-06-4
Cat. No.: VC7632366
Molecular Formula: C6H5N3S
Molecular Weight: 151.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95186-06-4 |
|---|---|
| Molecular Formula | C6H5N3S |
| Molecular Weight | 151.19 |
| IUPAC Name | 7H-imidazo[1,2-a]pyrazine-8-thione |
| Standard InChI | InChI=1S/C6H5N3S/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10) |
| Standard InChI Key | CVZWEMLOWNFSIM-UHFFFAOYSA-N |
| SMILES | C1=CN2C=CN=C2C(=S)N1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Imidazo[1,2-a]pyrazine-8-thiol belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused imidazole and pyrazine ring system. The thiol group at position 8 enhances its nucleophilic reactivity, enabling facile derivatization (Figure 1) . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 95186-06-4 | |
| Molecular Formula | ||
| Molecular Weight | 151.19 g/mol | |
| Density | Not Available | |
| Melting Point | Not Available |
The absence of reported density and melting point data underscores the need for further experimental characterization .
Tautomerism and Reactivity
The thiol group at position 8 allows tautomerization between the thiol () and thione () forms, a feature critical for its participation in nucleophilic substitution reactions . This tautomerism influences its solubility and stability, though specific thermodynamic data remain unstudied.
Synthesis and Derivatization Strategies
Functionalization at Position 8
Bromination at position 8 followed by nucleophilic substitution with secondary amines (e.g., morpholine, piperidine) is a common strategy to diversify the scaffold . For instance, 8-bromo-2-phenylimidazo[1,2-a]pyrazine reacts with morpholine under heating to yield 8-morpholino derivatives (Scheme 1) . The thiol group itself can act as a leaving group, enabling further cross-coupling reactions, though literature examples are sparse.
Scheme 1: Representative Synthesis of 8-Substituted Derivatives
Recent Advances in Metal-Free Synthesis
Metal-free protocols, such as potassium hydroxide-mediated intramolecular amidation, have been explored for related imidazo[1,2-a]pyridines, suggesting potential applicability to pyrazine analogs . These methods avoid transition-metal catalysts, reducing cost and toxicity .
Physicochemical and Spectroscopic Properties
Spectral Characterization
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IR Spectroscopy: The thiol group exhibits characteristic stretches near 2550–2600 cm, though this band is often weak or absent due to tautomerization .
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NMR: Aromatic protons resonate between 7.3–8.1 ppm, while methyl groups (e.g., at position 6) appear as singlets near 2.5 ppm .
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Mass Spectrometry: The molecular ion peak at 151.19 ([M]) confirms the molecular formula .
Solubility and Stability
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, but quantitative data are lacking. The compound is sensitive to oxidation, necessitating inert storage conditions .
| Hazard Category | GHS Code | Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory .
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Ventilation: Use fume hoods or ensure continuous airflow to prevent vapor accumulation .
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First Aid: For eye exposure, rinse immediately with water for 15 minutes; for skin contact, wash with soap and water .
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